![molecular formula C16H14N2O4S2 B2995805 methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 881485-21-8](/img/structure/B2995805.png)
methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 2H-1,4-benzothiazin-3(4H)-one . It’s commonly used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .
Synthesis Analysis
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, a similar compound, has been reported by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis
The molecular formula of a similar compound, Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate, is C11H11NO3S . The structure of this compound has been determined by X-ray diffraction methods .Chemical Reactions Analysis
The interactions of similar compounds with human DNA have been explored through spectroscopic investigations and viscometric investigations . The reaction site observed in these compounds was C7, C9, and C18 as these atoms show maximum charge density .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate, include a melting point of 141-149 °C and it appears as white needles .Applications De Recherche Scientifique
Synthesis of Fused Heterocycles
This compound is utilized in the synthesis of various fused heterocycles. These heterocycles are significant in pharmaceutical and biological activities, making them valuable in drug research and development . The ability to create four-membered to seven-membered rings offers a pathway to new medications with potential therapeutic effects.
DNA Interaction Studies
The interactions between small heterocyclic molecules like this compound and human DNA are crucial in pharmacology. Understanding these interactions helps in the investigation of drug mechanisms and the design of more effective, target-specific drugs with fewer side effects . This compound’s interaction with DNA has been studied using theoretical, spectroscopic, and viscometric measurements, providing insights into its potential as a therapeutic agent.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial activity. This includes antibacterial and antifungal properties, which are tested against various microorganisms . The compound’s efficacy in inhibiting microbial growth makes it a candidate for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Activities
Some derivatives of this compound have demonstrated anti-inflammatory and analgesic activities. These properties are comparable to known drugs like indomethacin and celecoxib, suggesting potential use in treating conditions associated with inflammation and pain .
Synthesis of Quinolone Derivatives
The compound is involved in the synthesis of quinolone derivatives. Quinolones are a class of synthetic antibacterial drugs that have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The synthesis of new quinolone derivatives could lead to the discovery of novel antibiotics .
Computational Chemistry Applications
In computational chemistry, this compound’s properties can be evaluated using software like Gaussian. This allows for the prediction of optimized geometry, HOMO-LUMO gap, bond lengths, angles, and more. Such computational studies are essential for understanding the compound’s reactivity and potential as a drug candidate .
Mécanisme D'action
Target of Action
The primary targets of this compound are serine hydrolases . These enzymes play a crucial role in various biological processes, including digestion, immune response, and blood coagulation .
Mode of Action
The compound interacts with its targets through a process involving the acylation of the active-site serine due to enzymatic ring cleavage, followed by slow deacylation of the acyl-enzyme intermediate . This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The compound affects several biochemical pathways. It has been characterized as a potent inhibitor of human leukocyte elastase (HLE), cathepsin G, chymase, C1r serine protease of the complement system, thrombin, and human cytomegalovirus protease . These enzymes are involved in various physiological processes, including inflammation, immune response, and blood coagulation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of serine hydrolases . This can lead to a decrease in the activity of these enzymes, potentially affecting the physiological processes they are involved in, such as inflammation and immune response .
Safety and Hazards
Orientations Futures
The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, a similar compound, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . This suggests that the compound you mentioned might have similar potential applications in the future.
Propriétés
IUPAC Name |
methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-16(21)9-6-7-23-15(9)18-13(19)8-12-14(20)17-10-4-2-3-5-11(10)24-12/h2-7,12H,8H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCORHMSAMILFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((Benzyloxy)methyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2995722.png)
![7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2995724.png)

![6-[(4-nitrobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2995729.png)
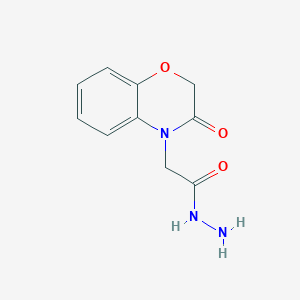
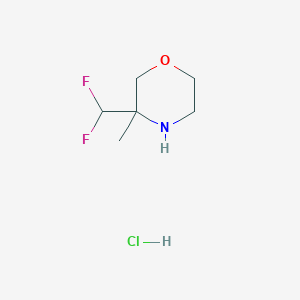
![2-(2,4-dichlorophenoxy)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2995733.png)
![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]piperidine-4-carboxamide](/img/structure/B2995735.png)
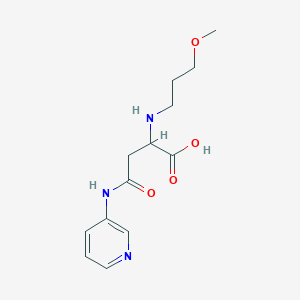
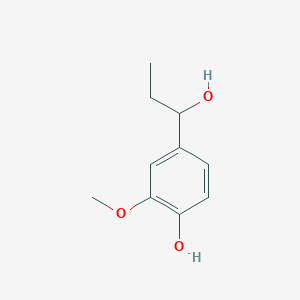
![7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2995738.png)
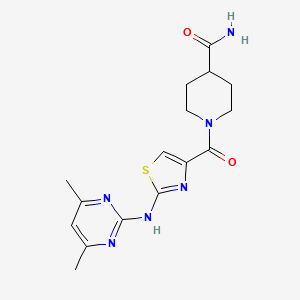

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2995745.png)